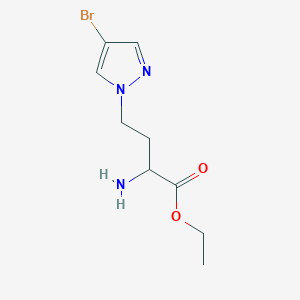

Ethyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)butanoate

Description

Properties

Molecular Formula |

C9H14BrN3O2 |

|---|---|

Molecular Weight |

276.13 g/mol |

IUPAC Name |

ethyl 2-amino-4-(4-bromopyrazol-1-yl)butanoate |

InChI |

InChI=1S/C9H14BrN3O2/c1-2-15-9(14)8(11)3-4-13-6-7(10)5-12-13/h5-6,8H,2-4,11H2,1H3 |

InChI Key |

WTOLGFSZNGROHS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCN1C=C(C=N1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 2-amino-4-bromobutanoate with 4-bromo-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, nitro derivatives, and various coupled products depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The bromine atom and amino group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.20, )

- Molecular Formula : C₁₃H₁₃Br₂N₂O

- Molecular Weight : 316.06 g/mol ([M+H]+: 317) .

- Key Differences :

- Contains a pyrazol-3-one core instead of a 1H-pyrazole.

- Additional bromomethyl and aryl substituents enhance steric bulk and electron-withdrawing effects.

- Higher molecular weight (316 vs. 295) reduces solubility in polar solvents.

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17, )

- Molecular Formula : C₁₀H₉BrClN₂O

- Molecular Weight : 300.55 g/mol ([M+H]+: 301/303/305) .

- Key Differences: Chlorophenyl and methyl groups introduce distinct electronic effects compared to the butanoate chain.

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate ()

- Molecular Formula : C₂₃H₂₈N₄O₃

- Molecular Weight : 408.50 g/mol.

- The hydroxyethyl-benzylamino side chain enhances water solubility but reduces metabolic stability compared to the bromopyrazole derivative .

Table 1: Comparative Properties

- Synthetic Efficiency: The target compound’s synthesis likely involves coupling a bromopyrazole to an ethyl 2-aminobutanoate precursor, analogous to the benzimidazole derivative’s preparation via imine formation . Enzymatic esterification (e.g., using CALB lipase as in ) could optimize yield and purity, though mechanical stirring may outperform ultrasonication in some cases .

Biological Activity

Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate is a compound of significant interest in medicinal and pharmaceutical chemistry due to its unique structural features and biological activities. This compound contains a pyrazole ring, an amino group, and a bromine substituent, which contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃BrN₂O, with a molecular weight of approximately 243.12 g/mol. The presence of the ethyl ester enhances its solubility and reactivity, making it suitable for various applications in chemical synthesis and biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom may facilitate halogen bonding, enhancing binding affinity to biological macromolecules. Additionally, the amino group can participate in hydrogen bonding, further influencing the compound's reactivity and biological effects.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Antimicrobial Activity:

- The compound has been investigated for its potential as an antibiotic adjuvant, particularly against resistant strains such as Acinetobacter baumannii. It may enhance the efficacy of existing antibiotics by overcoming resistance mechanisms.

- Studies have shown that pyrazole derivatives often exhibit significant antimicrobial properties, suggesting that similar compounds could be effective against various pathogens .

2. Anti-inflammatory Properties:

- Compounds with pyrazole structures have demonstrated anti-inflammatory effects in various models. This compound may exhibit similar activities by modulating inflammatory pathways .

3. Anticancer Potential:

- Preliminary studies suggest potential anticancer activities, possibly through the inhibition of specific cancer-related enzymes or pathways. The unique structure may allow for selective targeting of tumor cells while minimizing effects on normal cells.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, providing insights into the potential applications of this compound:

Q & A

Q. Basic

- IR spectroscopy : Identifies functional groups (e.g., ester C=O at ~1730 cm⁻¹, NH₂ bend at ~1600 cm⁻¹).

- NMR : ¹H NMR resolves pyrazole protons (δ 7.5–8.0 ppm) and ester ethyl groups (δ 1.2–4.2 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) .

- X-ray crystallography : SHELXL refines crystal structures, particularly for resolving bromine atom positions and hydrogen bonding networks .

How should researchers address discrepancies between experimental and theoretical spectral data?

Advanced

Contradictions often arise from dynamic effects (e.g., tautomerism in pyrazole rings) or crystal packing variations. Strategies include:

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and NMR chemical shifts.

- High-resolution data : Use SHELXL with twinned or high-resolution XRD datasets to refine electron density maps, resolving ambiguities in bond lengths/angles .

- Variable-temperature NMR : Captures conformational changes affecting signal splitting .

What biological screening approaches are suitable for studying this compound's activity?

Q. Basic

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains.

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) quantify IC₅₀ values.

- Cytotoxicity : MTT assays on mammalian cell lines assess selectivity .

How can mechanistic studies elucidate the compound's interaction with biological targets?

Q. Advanced

- Molecular docking : AutoDock or Schrödinger Suite models binding poses with target proteins (e.g., COX-2 or bacterial efflux pumps).

- Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Mutagenesis : Site-directed mutations in target proteins validate critical binding residues .

What strategies improve detection sensitivity in analytical methods for trace amounts of this compound?

Q. Advanced

- Photonic crystal sensors : 1D photonic structures with cavity layers detect ethyl butanoate derivatives via Tamm plasmon resonance shifts in reflectance spectra (~10⁻¹² M sensitivity) .

- HPLC-MS/MS : Multiple reaction monitoring (MRM) enhances specificity in complex matrices (e.g., biological fluids) .

How do structural modifications of the pyrazole ring influence the compound's physicochemical properties?

Q. Advanced

- Electron-withdrawing groups (e.g., Br at C4): Increase stability against hydrolysis but reduce solubility.

- Amino acid ester chain : Enhances bioavailability via improved logP (partition coefficient). Computational tools (e.g., MarvinSketch) predict solubility and pKa changes .

What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

Q. Basic

- Inert atmosphere : Use Schlenk lines or gloveboxes for reactions involving hygroscopic intermediates (e.g., bromopyrazole derivatives).

- Drying agents : Molecular sieves (3Å) in reaction solvents (e.g., THF, DCM).

- Low-temperature quenching : Prevents decomposition of reactive intermediates .

How can researchers validate the enantiomeric purity of chiral derivatives of this compound?

Q. Advanced

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) separate enantiomers with mobile phases like hexane/isopropanol.

- Circular dichroism (CD) : Correlates optical activity with absolute configuration.

- X-ray crystallography : SHELXL refines Flack parameters to confirm enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.